1-(4-chloro-2-fluorobenzoyl)-4-(4-fluorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chloro-2-fluorobenzoyl)-4-(4-fluorophenyl)piperazine, also known as TAK-063, is a novel antipsychotic drug that has been developed for the treatment of schizophrenia. It was first synthesized by researchers at Takeda Pharmaceutical Company Limited in Japan. Since its discovery, TAK-063 has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
1-(4-chloro-2-fluorobenzoyl)-4-(4-fluorophenyl)piperazine works by selectively inhibiting the phosphodiesterase 10A (PDE10A) enzyme, which is involved in the regulation of dopamine and cAMP signaling pathways in the brain. By inhibiting PDE10A, 1-(4-chloro-2-fluorobenzoyl)-4-(4-fluorophenyl)piperazine increases the levels of dopamine and cAMP, which are known to be involved in the pathophysiology of schizophrenia.
Biochemical and Physiological Effects:
1-(4-chloro-2-fluorobenzoyl)-4-(4-fluorophenyl)piperazine has been shown to have a number of biochemical and physiological effects in animal models. These include increased dopamine and cAMP signaling, enhanced neuroplasticity, and improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-chloro-2-fluorobenzoyl)-4-(4-fluorophenyl)piperazine is its selectivity for the PDE10A enzyme, which reduces the risk of off-target effects. However, one limitation is that its efficacy in human clinical trials has not yet been fully established.
Orientations Futures
There are several potential future directions for research on 1-(4-chloro-2-fluorobenzoyl)-4-(4-fluorophenyl)piperazine. These include further studies on its safety and efficacy in human clinical trials, as well as investigations into its potential use in other psychiatric disorders such as bipolar disorder and depression. Additionally, research could focus on developing more potent and selective PDE10A inhibitors based on the structure of 1-(4-chloro-2-fluorobenzoyl)-4-(4-fluorophenyl)piperazine.
Méthodes De Synthèse
1-(4-chloro-2-fluorobenzoyl)-4-(4-fluorophenyl)piperazine is synthesized using a multi-step process that involves the reaction of 4-chloro-2-fluorobenzoyl chloride with 4-fluorophenylpiperazine in the presence of a base. The resulting product is then purified using chromatography techniques to obtain the final compound.
Applications De Recherche Scientifique
1-(4-chloro-2-fluorobenzoyl)-4-(4-fluorophenyl)piperazine has been the subject of numerous scientific studies to evaluate its potential therapeutic applications. One study found that 1-(4-chloro-2-fluorobenzoyl)-4-(4-fluorophenyl)piperazine was effective in reducing positive symptoms of schizophrenia in animal models. Another study showed that 1-(4-chloro-2-fluorobenzoyl)-4-(4-fluorophenyl)piperazine had a lower risk of causing extrapyramidal symptoms, a common side effect of traditional antipsychotic drugs.
Propriétés
IUPAC Name |
(4-chloro-2-fluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF2N2O/c18-12-1-6-15(16(20)11-12)17(23)22-9-7-21(8-10-22)14-4-2-13(19)3-5-14/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJNNVBZWZDNJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=C(C=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.